

# molecular weight and formula of (Asp)2-Rhodamine 110

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## Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

Cat. No.: B15589680

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## An In-depth Technical Guide on (Asp)2-Rhodamine 110

This technical guide provides a comprehensive overview of **(Asp)2-Rhodamine 110**, a fluorogenic substrate utilized by researchers, scientists, and drug development professionals for the detection of caspase activity, a key indicator of apoptosis.

## Core Data Presentation

The fundamental properties of **(Asp)2-Rhodamine 110** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C <sub>28</sub> H <sub>24</sub> N <sub>4</sub> O <sub>9</sub>
Molecular Weight	560.51 g/mol

## Principle of Caspase Activity Detection

**(Asp)2-Rhodamine 110** is a non-fluorescent bisamide derivative of rhodamine 110. In the presence of active caspases, particularly executioner caspases like caspase-3 and caspase-7, the aspartic acid (Asp) residues are cleaved from the rhodamine 110 core. This enzymatic cleavage results in the release of the highly fluorescent rhodamine 110 molecule. The resulting

fluorescence intensity is directly proportional to the amount of active caspase present in the sample, providing a quantitative measure of apoptosis.

## Apoptosis Signaling Pathways

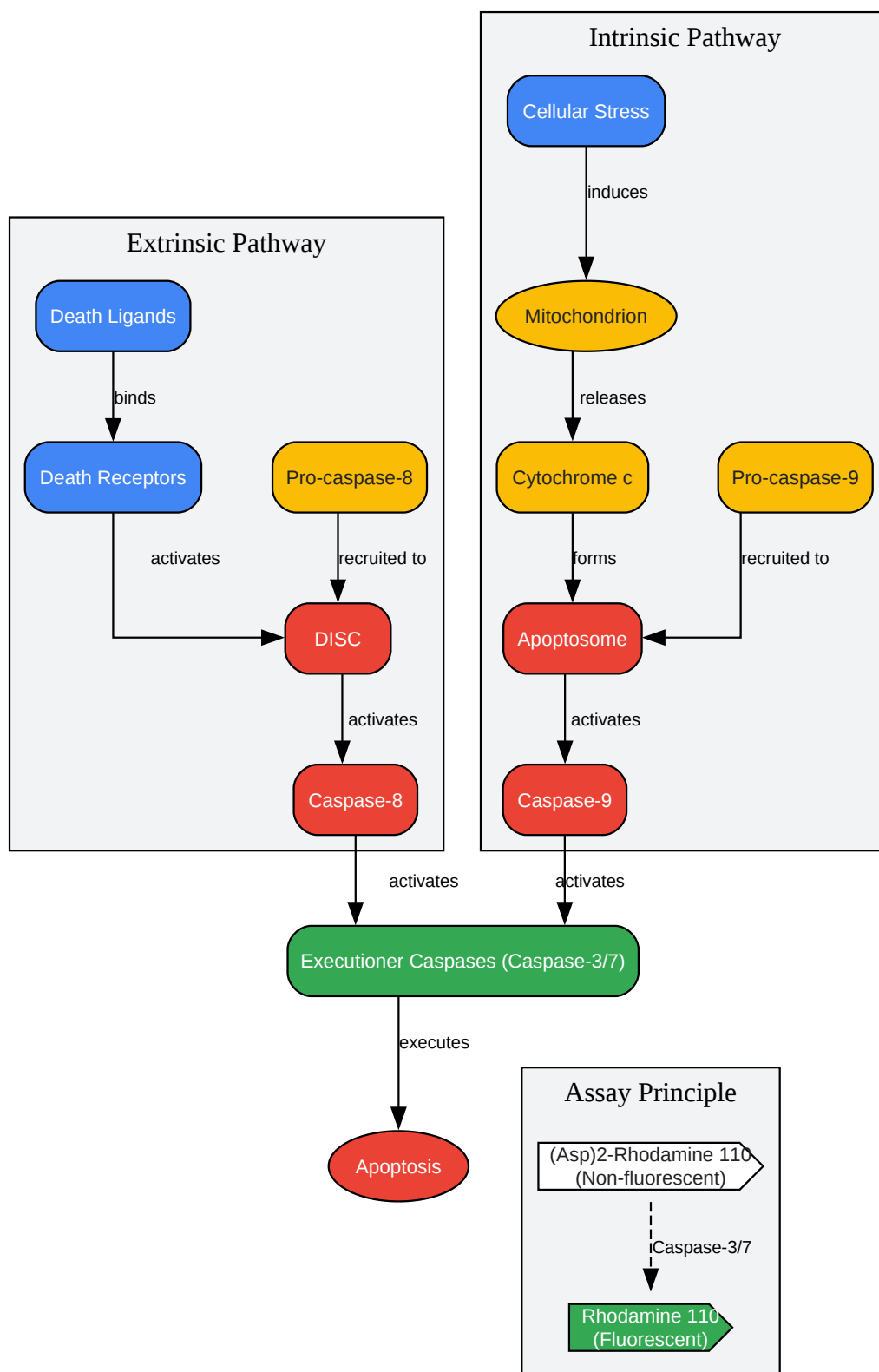
Apoptosis, or programmed cell death, is a tightly regulated process crucial for tissue homeostasis. The activation of caspases is a central event in this process, which can be initiated through two primary signaling cascades: the extrinsic and intrinsic pathways. Both pathways converge on the activation of executioner caspases that ultimately lead to the dismantling of the cell.

### Extrinsic and Intrinsic Apoptosis Pathways

The extrinsic pathway is triggered by extracellular signals, such as the binding of death ligands (e.g., FasL or TNF- $\alpha$ ) to their corresponding death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming a Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated.

The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. In the cytoplasm, cytochrome c, along with Apaf-1 and ATP, forms a complex called the apoptosome, which recruits and activates pro-caspase-9.

Both active caspase-8 and caspase-9 can then activate the executioner caspases, such as caspase-3, which proceed to cleave a broad range of cellular substrates, including **(Asp)2-Rhodamine 110** in an in vitro setting.



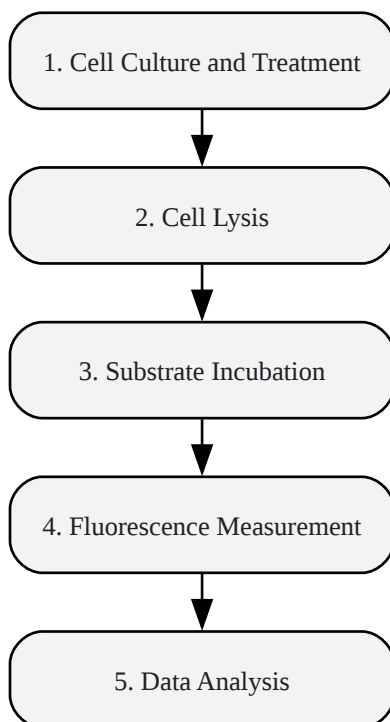
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Caption: Apoptosis signaling pathways converging on executioner caspases.

## Experimental Protocols

The following is a generalized protocol for a fluorometric caspase assay in a 96-well plate format using **(Asp)2-Rhodamine 110**. This should be optimized for specific cell types and experimental conditions.

## Experimental Workflow



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Caption: Workflow for a caspase activity assay.

## Detailed Methodologies

### 1. Reagent Preparation:

- Lysis Buffer (50 mL): 20 mM HEPES (pH 7.5), 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 2 mM DTT. Store at 4°C. Add DTT fresh before use.
- **(Asp)2-Rhodamine 110** Stock Solution (10 mM): Dissolve 5.6 mg of **(Asp)2-Rhodamine 110** in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.

- **(Asp)2-Rhodamine 110** Working Solution (50  $\mu$ M): Dilute the 10 mM stock solution 1:200 in Lysis Buffer immediately before use.

## 2. Cell Culture and Treatment:

- Seed cells in a 96-well, black, clear-bottom plate at a density of  $1-2 \times 10^4$  cells per well in 100  $\mu$ L of culture medium.
- Incubate for 24 hours or until cells have adhered.
- Induce apoptosis by treating cells with the desired compound for the appropriate time. Include untreated and vehicle-treated controls.

## 3. Cell Lysis:

- Centrifuge the plate at  $300 \times g$  for 5 minutes and carefully aspirate the medium.
- Add 50  $\mu$ L of ice-cold Lysis Buffer to each well.
- Incubate on ice for 10 minutes.

## 4. Substrate Incubation:

- Add 50  $\mu$ L of the 50  $\mu$ M **(Asp)2-Rhodamine 110** working solution to each well, resulting in a final concentration of 25  $\mu$ M.
- Incubate the plate at 37°C for 1-2 hours, protected from light.

## 5. Fluorescence Measurement:

- Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.

## 6. Data Analysis:

- Subtract the average fluorescence of the no-cell control wells (background) from all other readings.

- Express caspase activity as the fold-change in fluorescence relative to the untreated control.
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